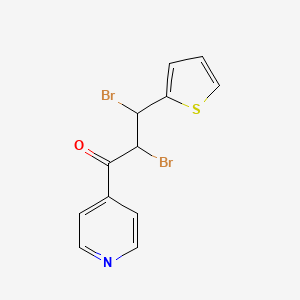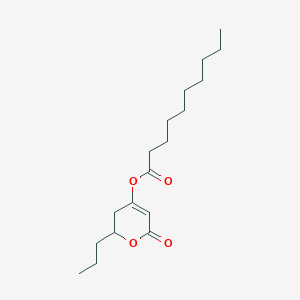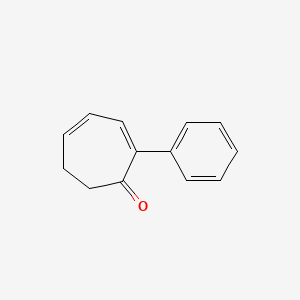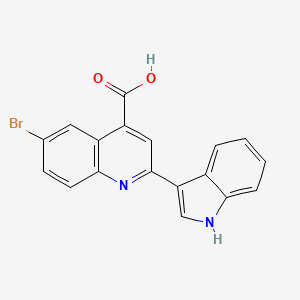
6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromine atom at the 6th position, an indole moiety at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium . The reaction conditions often include the use of potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by refluxing for several hours . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of recyclable catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-4-carboxylic acid amides.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, such as esters, amides, and substituted quinolines .
Scientific Research Applications
6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The quinoline ring system also contributes to its ability to intercalate with DNA, disrupting the replication process in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the bromine and indole substituents, making it less biologically active.
6-Chloro-2-(1H-indol-3-yl)quinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(1H-indol-3-yl)quinoline-4-carboxylic acid: Lacks the halogen substituent, which can influence its chemical properties and interactions.
Uniqueness
6-Bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the indole moiety, which enhance its biological activity and make it a valuable compound for research and development in various fields .
Properties
CAS No. |
89391-06-0 |
|---|---|
Molecular Formula |
C18H11BrN2O2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
6-bromo-2-(1H-indol-3-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H11BrN2O2/c19-10-5-6-16-12(7-10)13(18(22)23)8-17(21-16)14-9-20-15-4-2-1-3-11(14)15/h1-9,20H,(H,22,23) |
InChI Key |
IUYZDGISVBNBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)
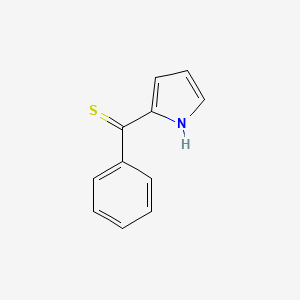
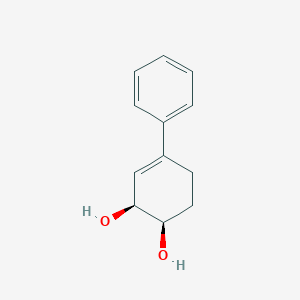
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)
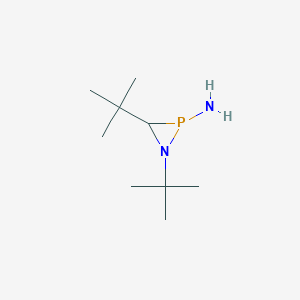
![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
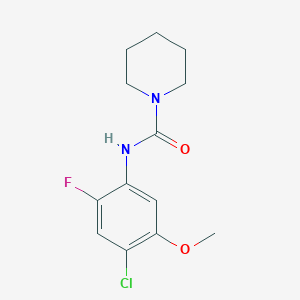
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)

